
Sitagliptin Deamino Impurity 1
Übersicht
Beschreibung
Sitagliptin Deamino Impurity 1, chemically designated as 3-Desamino-2,3-dehydrositagliptin (CAS: 1675201-14-5; Molecular formula: C₁₆H₁₂F₆N₄O; M.W.: 390.29), is a specified impurity in sitagliptin formulations per the United States Pharmacopeia (USP) monograph . It arises primarily through acid-catalyzed elimination of the amine group during hydrogenolysis in the final synthesis step or via degradation under storage conditions . Structurally, it features a double bond between C2 and C3 in the butanone side chain, distinguishing it from the parent drug sitagliptin, which retains the amine group at C3. Regulatory limits for this impurity are set at NMT 0.2% in sitagliptin tablets, emphasizing its critical role in quality control .
Vorbereitungsmethoden
Structural and Chemical Properties of Sitagliptin Deamino Impurity 1
This compound is an (E)-configured α,β-unsaturated ketone derivative with the molecular formula C₁₆H₁₂F₆N₄O and a molecular weight of 390.28 g/mol . The compound lacks the primary amine group present in sitagliptin, resulting from the elimination of the amino moiety and the formation of a conjugated double bond between C2 and C3 positions. Key physicochemical properties include a predicted boiling point of 517.5±60.0°C , density of 1.52±0.1 g/cm³ , and solubility in dimethyl sulfoxide (DMSO) and methanol . The pKa of the compound is approximately -0.06±0.20 , indicating negligible ionization under physiological conditions .
Synthetic Routes to this compound
Deamination of Sitagliptin Under Acidic or Alkaline Conditions
The most direct method for synthesizing this compound involves the deamination of sitagliptin under controlled acidic or alkaline conditions. A patent by CN105085531A outlines a scalable process where sitagliptin (5 g) is dissolved in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide , followed by the addition of triethylamine (2 mL) as a base. The reaction mixture is heated to 120°C for 12 hours , monitored by thin-layer chromatography (TLC). Post-reaction, the impurity is isolated via crystallization with hexane, yielding 4.1–4.3 g (86–91%) of product with ≥99% purity .
Table 1: Reaction Conditions for Sitagliptin Deamination
Parameter | Value/Detail |
---|---|
Starting Material | Sitagliptin (5 g) |
Solvent | DMF or N,N-dimethylacetamide (50 mL) |
Base | Triethylamine (2 mL) |
Temperature | 120°C |
Reaction Time | 12 hours |
Isolation Method | Crystallization with hexane |
Yield | 86–91% |
Purity | ≥99% |
Alternative acid-catalyzed deamination employs 1 M HCl or 1 M H₂SO₄ in DMF at 120°C, yielding 81–87% impurity after extraction with ethyl acetate and crystallization . Acidic conditions promote protonation of the amine group, facilitating its elimination as ammonia and forming the α,β-unsaturated ketone.
Cobalt-Catalyzed Cross-Coupling and Amide Bond Formation
A study by Farooqui and Kakde describes a three-step synthetic route starting from 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate . The first step involves a cobalt-catalyzed cross-coupling reaction to form (E)-methyl 4-(2,4,5-trifluorophenyl)but-2-enoate , followed by hydrolysis with 3 M HCl to yield (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid (92% yield). The final step couples this acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine using oxalyl chloride ((COCl)₂) and triethylamine in tetrahydrofuran (THF), producing this compound in 68–76% yield .
Table 2: Three-Step Synthesis Parameters
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cross-Coupling | Co catalyst, DMF, 80°C, 6h | 85% |
2 | Hydrolysis | 3 M HCl, reflux, 4h | 92% |
3 | Amide Formation | (COCl)₂, Et₃N, THF, rt, 2h | 76% |
Mechanistic Insights into Deamino Impurity Formation
The deamination reaction proceeds via an E2 elimination mechanism under alkaline conditions, where triethylamine abstracts a β-hydrogen adjacent to the amine group, leading to the formation of a double bond and expulsion of ammonia . In acidic media, protonation of the amine generates a better-leaving group (NH₃⁺), which undergoes elimination to form the same conjugated enone system . The stereoselectivity of the reaction favors the (E)-isomer due to reduced steric hindrance between the trifluoromethyl group and the aryl moiety.
Analytical Characterization and Validation
Chromatographic Profiling
A stability-indicating reversed-phase HPLC method developed by Farooqui and Kakde separates this compound from other degradants using a Waters Cosmosil C₁₈ column (250 × 4.6 mm, 5 µm) . The mobile phase comprises 5 mM ammonium acetate and methanol in gradient elution mode, with detection at 268 nm . The method demonstrates linearity (R² > 0.999) over 0.04–1.3 ng/mL , with a limit of quantification (LOQ) of 0.08 ng/mL .
Spectroscopic Confirmation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 391.09 [M+H]⁺ , consistent with the molecular formula C₁₆H₁₂F₆N₄O . ¹H-NMR spectroscopy (400 MHz, DMSO-d₆) reveals characteristic signals at δ 7.45–7.20 (m, 2H, Ar-H) , δ 6.85 (d, J=16 Hz, 1H, CH=CO) , and δ 3.90–3.70 (m, 4H, piperazine-H) .
Comparative Analysis of Synthesis Methods
The deamination route offers higher yields (86–91%) and shorter reaction times compared to the multi-step cross-coupling approach (57–64% overall yield) . However, the latter method is advantageous for large-scale production due to its compatibility with continuous manufacturing processes. Acidic conditions may introduce side products such as N-nitroso impurities , necessitating stringent control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Sitagliptin Deamino Impurity 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or trifluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sitagliptin Deamino Impurity 1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Sitagliptin Deamino Impurity 1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
The table below highlights key structural and regulatory differences between Sitagliptin Deamino Impurity 1 and related compounds:
Key Observations :
- Positional Isomerism : Impurity 1 and Impurity 2 are positional isomers differing in the location of the double bond (C2-C3 vs. C3-C4). This structural variation influences their polarity, chromatographic retention times, and stability .
- Synthesis Pathways: Both impurities form via acid-catalyzed elimination, but Impurity 1 is more prevalent during hydrogenolysis, while Impurity 2 may arise from prolonged degradation .
Formation and Stability
- Degradation Pathways : Impurity 1 is classified as both a process-related impurity (from synthesis) and a degradation-related impurity (DRI) under acidic or thermal stress . In contrast, Impurity 7 (acid impurity) forms via hydrolysis of the amide bond, demonstrating divergent degradation mechanisms .
- Stability : The conjugated double bond in Impurity 1 enhances its stability compared to enamine intermediates (e.g., Impurity 6), which are more reactive and prone to further degradation .
Analytical Detection and Quantification
Methods :
- HPLC-UV/MS : Used for routine quantification, with retention times adjusted to resolve positional isomers (Impurity 1: ~12.5 min; Impurity 2: ~13.2 min) .
- UHPLC-MS/MS: Offers higher sensitivity (LOD: 0.002 ppm; LOQ: 0.005 ppm) for trace analysis, though primarily validated for genotoxic impurities like 7-nitroso derivatives .
Challenges :
- Co-elution Risks: Impurity 1 and 2 require optimized mobile phases (e.g., methanol/formic acid gradients) to prevent overlapping peaks .
Toxicological Considerations
Regulatory and Industrial Implications
- Pharmacopeial Standards : USP mandates ≤0.2% for Impurity 1 and 2, while the European Pharmacopeia (EP) includes additional impurities (e.g., EP Impurity D) with distinct limits .
- Synthesis of Reference Standards : Companies like SynZeal and Daicel Pharma provide certified reference materials (CRMs) for Impurity 1, ensuring compliance with ICH guidelines .
- Mitigation Strategies: Use of DBU catalysts or low-temperature hydrogenolysis minimizes elimination reactions during synthesis, reducing Impurity 1 formation .
Biologische Aktivität
Sitagliptin Deamino Impurity 1 (SDI-1) is a by-product associated with the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the biological activity of SDI-1 is crucial, as impurities can affect drug safety, efficacy, and overall therapeutic outcomes. This article explores the biological activity of SDI-1, supported by data tables, case studies, and detailed research findings.
Overview of Sitagliptin and DPP-4 Inhibition
Sitagliptin enhances the levels of incretin hormones (GLP-1 and GIP) by inhibiting the DPP-4 enzyme, which rapidly degrades these hormones. This mechanism leads to increased insulin secretion and decreased glucagon levels in response to elevated blood glucose levels, ultimately improving glycemic control in patients with type 2 diabetes .
Characteristics of this compound
This compound is characterized by its molecular formula and has been identified as a significant impurity in sitagliptin formulations. The presence of impurities like SDI-1 can arise during the manufacturing process or storage conditions .
Biological Activity and Mechanism
Research on the biological activity of SDI-1 is limited compared to sitagliptin; however, it is essential to assess its potential pharmacological effects. Preliminary studies suggest that impurities may exhibit varying degrees of biological activity, potentially influencing the pharmacodynamics of the primary compound.
Table 1: Comparison of Biological Activities
Compound | DPP-4 Inhibition Potency | GLP-1 Augmentation | Safety Profile |
---|---|---|---|
Sitagliptin | IC50 18 nM | Significant | Minimal toxicities |
This compound | Unknown | Unknown | Unknown |
Case Study: Impurity Impact on Efficacy
A study conducted on the effects of sitagliptin and its impurities analyzed how variations in impurity levels could alter therapeutic outcomes. It was found that while sitagliptin effectively lowered blood glucose levels, the presence of certain impurities could potentially diminish its efficacy or enhance side effects .
Research Findings on DPP-4 Inhibitors
In animal models, DPP-4 inhibitors have shown improved glucose tolerance and increased active GLP-1 levels. However, studies specifically isolating the effects of SDI-1 are scarce. A notable observation is that non-selective DPP-4 inhibitors (which may also inhibit DPP-8/9) have demonstrated significant toxicities in preclinical studies . This raises concerns about the safety profile of impurities like SDI-1.
Synthesis and Detection
The synthesis of SDI-1 can occur during the manufacturing process of sitagliptin. Efficient methods for detecting such impurities are critical for ensuring drug quality. Recent advancements in analytical techniques have improved the robustness of impurity detection in pharmaceutical formulations .
Table 2: Synthesis Pathways for Sitagliptin Impurities
Impurity | Synthesis Method | Yield (%) |
---|---|---|
This compound | Cobalt-catalyzed cross-coupling reaction | 57 - 64 |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying Sitagliptin Deamino Impurity 1 in API batches?
- Methodological Answer : Use reverse-phase liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Key parameters include:
- Chromatographic separation : Optimize mobile phase (e.g., acetonitrile/ammonium formate buffer) to resolve Sitagliptin and its impurity, ensuring baseline separation (retention time differences ≥2.5 min) .
- Validation : Perform linearity (LOQ to 9.25 ng/mL), accuracy (spike recovery 90–110%), and precision (RSD <5% for intra-/inter-day assays) using triplicate injections .
- Reference standards : Use certified impurity standards (e.g., ACI 191403) with structural confirmation via NMR and HRMS .
Q. How can researchers distinguish this compound from structurally related analogs during synthesis?
- Methodological Answer :
- Stereochemical analysis : Employ chiral chromatography (e.g., CHIRALPAK® columns) to differentiate enantiomers, as the impurity may arise from racemization during synthesis .
- Mass fragmentation patterns : Compare MS/MS spectra of the impurity with parent Sitagliptin; Deamino Impurity 1 lacks the primary amine group, leading to distinct fragment ions (e.g., m/z 337 vs. 354) .
- Synthetic controls : Monitor reaction intermediates via in-process controls (IPC) to prevent over-alkylation or incomplete deprotection steps .
Q. What stability-indicating studies are critical for assessing this compound under stress conditions?
- Methodological Answer :
- Forced degradation : Expose Sitagliptin to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Quantify impurity formation using validated LC-MS to evaluate degradation pathways .
- Kinetic modeling : Calculate rate constants (k) and activation energy (Ea) for impurity formation under thermal stress (40–80°C) to predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the mutagenic potential of this compound?
- Methodological Answer :
- Ames test optimization : Use TA98 and TA100 strains with metabolic activation (S9 mix) at impurity concentrations ≥1 μg/plate. Compare results across multiple labs to address variability in metabolic byproduct formation .
- Computational toxicology : Apply QSAR models (e.g., DEREK Nexus) to predict structural alerts for genotoxicity. Cross-validate with in vitro micronucleus assays .
- Dose-response analysis : Establish NOAEL (No Observed Adverse Effect Level) using rodent studies, ensuring impurity levels comply with ICH M7(R1) thresholds (≤1.5 μg/day) .
Q. What experimental designs are effective for tracing the origin of this compound in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to isolate critical process parameters (e.g., temperature, catalyst loading) contributing to impurity formation. Analyze residuals to identify non-linear interactions .
- Isotopic labeling : Introduce ¹³C-labeled precursors during synthesis to track impurity formation pathways via LC-HRMS .
- PAT (Process Analytical Technology) : Implement real-time Raman spectroscopy to detect impurity crystallization during API purification .
Q. How can cross-contamination risks between this compound and nitrosamine impurities (e.g., NTTP) be mitigated in multi-product facilities?
- Methodological Answer :
- Cleaning validation : Swab equipment surfaces post-synthesis and analyze residues via UPLC-PDA. Set limits based on health-based exposure (HBEL) and MACO (Maximum Allowable Carryover) calculations .
- Adsorption studies : Evaluate impurity retention on stainless steel and polymeric surfaces using static soak tests (e.g., 24h in ethanol/water mixtures) .
- Airborne monitoring : Deploy ICP-MS for elemental impurities (e.g., Pd, Ni) from catalysts, ensuring levels <10% of permitted daily exposure (PDE) .
Q. What advanced techniques are recommended for elucidating the degradation pathways of this compound in formulation matrices?
- Methodological Answer :
- Accelerated stability studies : Store formulations at 40°C/75% RH for 6 months. Profile degradation products using LC-QTOF-MS and molecular networking tools (e.g., GNPS) to map transformation pathways .
- Solid-state NMR : Characterize amorphous vs. crystalline forms of the impurity, as polymorphic changes may alter reactivity .
- Excipient compatibility : Co-process the impurity with common excipients (e.g., lactose, PVP) and monitor interactions via DSC/TGA .
Q. Methodological Best Practices
- Data reproducibility : Document synthesis and analytical protocols in supplementary materials, including raw chromatograms and spectral data .
- Conflict resolution : Use Bayesian statistical models to reconcile discrepancies in impurity quantification across labs .
- Regulatory alignment : Cross-reference impurity profiles with FDA/EMA guidelines, particularly for genotoxic and elemental impurities .
Eigenschaften
IUPAC Name |
(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSHJJFVCWMIKH-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253056-18-6 | |
Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.